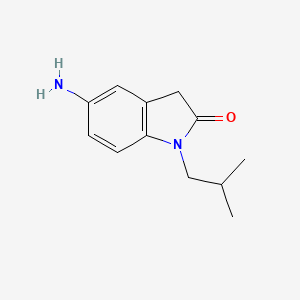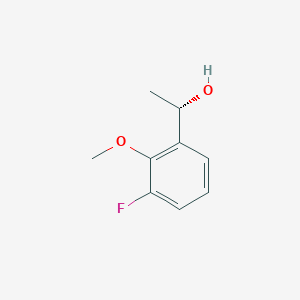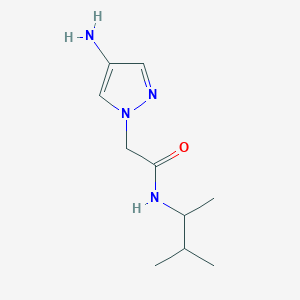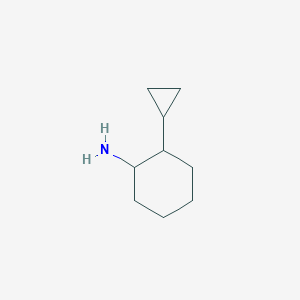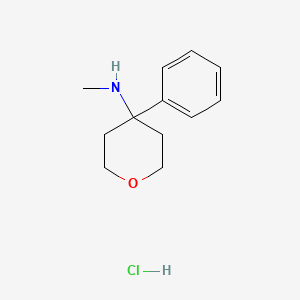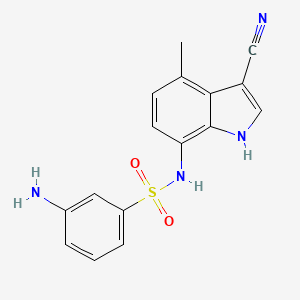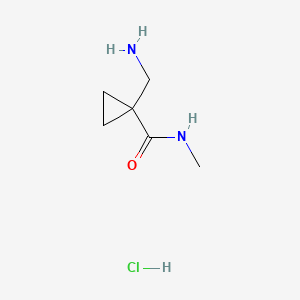
1-(aminomethyl)-N-methylcyclopropane-1-carboxamidehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(aminomethyl)-N-methylcyclopropane-1-carboxamide hydrochloride is a chemical compound with a unique structure that includes a cyclopropane ring, an aminomethyl group, and a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclopropanation reactions using specialized equipment to ensure high yield and purity. The use of non-aqueous organic solvents and controlled reaction conditions is essential to achieve the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
1-(aminomethyl)-N-methylcyclopropane-1-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amines or amides.
Applications De Recherche Scientifique
1-(aminomethyl)-N-methylcyclopropane-1-carboxamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and as a tool in biochemical research.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(aminomethyl)-N-methylcyclopropane-1-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Aminomethyl-1-cyclohexanol hydrochloride: Similar structure but with a cyclohexane ring instead of a cyclopropane ring.
Aminomethyl propanol: Contains an aminomethyl group and a hydroxyl group but lacks the cyclopropane ring.
Uniqueness
1-(aminomethyl)-N-methylcyclopropane-1-carboxamide hydrochloride is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties. This structural feature makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Propriétés
Formule moléculaire |
C6H13ClN2O |
|---|---|
Poids moléculaire |
164.63 g/mol |
Nom IUPAC |
1-(aminomethyl)-N-methylcyclopropane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C6H12N2O.ClH/c1-8-5(9)6(4-7)2-3-6;/h2-4,7H2,1H3,(H,8,9);1H |
Clé InChI |
UFQUCYPKJYQJSB-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1(CC1)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


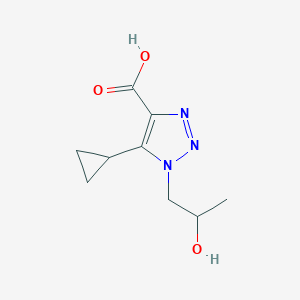
![2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}pent-4-ynoic acid](/img/structure/B13623859.png)
![4-Methyl-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B13623865.png)

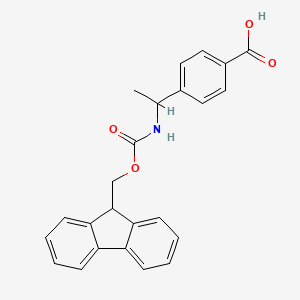

![4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-ol](/img/structure/B13623895.png)
